molecular formula C9H12N2O B15207198 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone

Cat. No.: B15207198
M. Wt: 164.20 g/mol
InChI Key: WGDXPCIOZMBNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone is unique due to its specific combination of a cyclopentane ring fused to a pyrazole ring with an ethanone group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-5-8-3-7(6(2)12)4-9(8)11-10-5/h7H,3-4H2,1-2H3,(H,10,11)

InChI Key

WGDXPCIOZMBNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=NN1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.